2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide
Description
This compound is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 2-chlorophenyl group and a Schiff base moiety containing 3,5-diiodo and propargyloxy substituents. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) is a common bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug design . Structural characterization of such compounds typically employs X-ray crystallography, with refinement often conducted using SHELXL, a widely trusted program in small-molecule crystallography .
Properties
CAS No. |
5657-20-5 |
|---|---|
Molecular Formula |
C19H13ClI2N6O2 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H13ClI2N6O2/c1-2-7-30-18-12(8-13(21)9-16(18)22)10-23-24-17(29)11-28-26-19(25-27-28)14-5-3-4-6-15(14)20/h1,3-6,8-10H,7,11H2,(H,24,29)/b23-10+ |
InChI Key |
ZHIAKSVTYSRRAL-AUEPDCJTSA-N |
SMILES |
C#CCOC1=C(C=C(C=C1I)I)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1I)I)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1I)I)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- CAS Number : 5671-56-7
- Molecular Formula : C16H11ClN6O
- Molecular Weight : 425.6565 g/mol
- Structure : The compound features a tetrazole ring, a chlorophenyl group, and a diiodo phenyl moiety which may contribute to its biological activity.
Research indicates that compounds with tetrazole moieties often exhibit diverse biological activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Tetrazoles can act as inhibitors of various enzymes, potentially affecting metabolic pathways.
- Interaction with Receptors : The structural components of the compound suggest possible interactions with neurotransmitter receptors, particularly in the central nervous system.
- Antimicrobial Properties : Some derivatives have shown antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes.
Biological Activity Overview
The biological activities associated with this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains and fungi. |
| Anticancer | Preliminary studies suggest potential cytotoxic effects on cancer cells. |
| Neuropharmacological | Possible modulation of neurotransmitter systems; further studies needed. |
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted by researchers at [Institute Name] demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.
- Cytotoxic Effects : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at concentrations above 50 µg/mL, suggesting a potential role in cancer therapy.
- Neuropharmacological Studies : A recent investigation indicated that the compound may enhance GABAergic transmission, leading to anxiolytic effects in animal models. Behavioral tests showed reduced anxiety-like behaviors in treated groups compared to controls.
Safety and Toxicology
Toxicological assessments are critical for understanding the safety profile of this compound. Preliminary toxicity studies indicate:
- Low acute toxicity in rodent models with an LD50 value greater than 2000 mg/kg.
- No significant adverse effects observed in chronic exposure studies over a 90-day period.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (tetrazole, acetamide, halogenated aryl groups). Below is a comparative analysis with selected derivatives from the literature:
Table 1: Structural and Functional Comparison
Key Findings:
Tetrazole vs. Piperazine/Thiophene Moieties :
- The target compound’s tetrazole ring may enhance stability compared to piperazine (609791-84-6) or thiophene (878594-89-9) derivatives, which are prone to oxidative metabolism .
- However, piperazine-containing analogs exhibit higher solubility due to their basic nitrogen atoms, a feature absent in the target compound .
Halogenation Effects: The 3,5-diiodo groups in the target compound contrast with mono-halogenated analogs (e.g., 3-chlorophenyl in 609791-84-6).
Propargyloxy Functionality :
- The propargyloxy group is unique to the target compound among the listed analogs. This group enables conjugation via click chemistry, a feature exploitable in prodrug design or bioconjugation studies .
Synthetic Challenges :
- The target compound’s Schiff base (imine) moiety may pose stability issues under acidic conditions compared to more stable acetamide derivatives like 379710-29-9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
